molecular formula C10H10BrNO3 B1372892 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid CAS No. 941692-27-9

5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Cat. No.: B1372892
CAS No.: 941692-27-9
M. Wt: 272.09 g/mol
InChI Key: INYKESVAFKSNMJ-UHFFFAOYSA-N
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Description

5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a heterocyclic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic drugs. This compound, with its unique structure, has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3,4-dihydro-2H-1-benzopyran, followed by the introduction of an amino group through nucleophilic substitution. The carboxylic acid group is then introduced via carboxylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

Scientific Research Applications

5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets. The amino and bromo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the amino group, resulting in different biological activities.

    5-amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: Lacks the bromo group, affecting its reactivity and applications.

    5-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: The chlorine atom replaces the bromine, leading to variations in chemical behavior and biological effects.

Uniqueness

The presence of both amino and bromo groups in 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid makes it unique, providing a distinct set of chemical properties and biological activities

Properties

IUPAC Name

5-amino-6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYKESVAFKSNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2N)Br)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695078
Record name 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941692-27-9
Record name 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 2
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 3
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 4
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 5
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Reactant of Route 6
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

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